molecular formula C7H10N2O B239185 4-Methyl-2-(3-methylbutoxy)pentan-1-ol CAS No. 10086-50-7

4-Methyl-2-(3-methylbutoxy)pentan-1-ol

Cat. No.: B239185
CAS No.: 10086-50-7
M. Wt: 188.31 g/mol
InChI Key: GDFYQZHRZFIDNT-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-methylbutoxy)pentan-1-ol (CAS: 10086-50-7) is a branched-chain alcohol with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol . Structurally, it features a pentanol backbone substituted with a 4-methyl group and a 3-methylbutoxy ether moiety. This compound is a colorless liquid at room temperature, with an estimated boiling point of 258.33°C and a density of 0.8596 g/cm³ . It exhibits low water solubility due to its hydrophobic branched structure, making it suitable for applications in non-polar solvents or as an intermediate in organic synthesis. Safety data indicate it is mildly toxic and may cause skin/eye irritation, with decomposition releasing irritant fumes .

Properties

CAS No.

10086-50-7

Molecular Formula

C7H10N2O

Molecular Weight

188.31 g/mol

IUPAC Name

4-methyl-2-(3-methylbutoxy)pentan-1-ol

InChI

InChI=1S/C11H24O2/c1-9(2)5-6-13-11(8-12)7-10(3)4/h9-12H,5-8H2,1-4H3

InChI Key

GDFYQZHRZFIDNT-UHFFFAOYSA-N

SMILES

CC(C)CCOC(CC(C)C)CO

Canonical SMILES

CC(C)CCOC(CC(C)C)CO

Synonyms

4-Methyl-2-(3-methylbutoxy)-1-pentanol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-Methyl-2-(3-methylbutoxy)pentan-1-ol with other pentanols and related alcohols in terms of physicochemical properties, applications, and research findings:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Properties Applications
This compound C₁₁H₂₄O₂ 188.31 258.33 (estimated) Low water solubility; branched ether chain enhances hydrophobicity . Solvent, intermediate for esters, potential fragrance component .
Pentan-1-ol C₅H₁₂O 88.15 138 Moderate water solubility; linear chain increases polarity . Solvent, precursor for plasticizers and flavor esters .
2-Methylbutan-1-ol C₅H₁₂O 88.15 128 Higher volatility than pentan-1-ol; branched structure reduces polarity . Solvent, flavoring agent .
4-Methyl-1-pentanol C₆H₁₄O 102.17 152 Moderate solubility; shorter branched chain compared to target compound . Industrial synthesis, solvent .
2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine C₁₃H₂₉NO₂ 247.38 N/A Higher molecular weight; strong hydrophobic interactions . Pharmaceutical research (e.g., alpha-glucosidase inhibition) .

Key Comparative Findings

Structural Effects on Physical Properties: The 3-methylbutoxy group in this compound significantly increases its hydrophobicity compared to linear alcohols like pentan-1-ol, reducing water solubility but enhancing compatibility with non-polar matrices . Branched alcohols (e.g., 2-methylbutan-1-ol) generally exhibit lower boiling points than their linear counterparts due to reduced intermolecular forces . However, the extended carbon chain in this compound elevates its boiling point despite branching .

Chromatographic Behavior: In GC-MS analyses, branched alcohols like this compound show retention times similar to other pentanols but distinct migration patterns due to differences in polarity and dimerization tendencies during ionization .

Biological Interactions :

  • Hydrophobic interactions dominate the binding of branched alcohols to proteins. For example, 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine (structurally related) binds alpha-glucosidase with three hydrophobic residues, suggesting similar behavior for the target compound .

Industrial Relevance :

  • While pentan-1-ol and 2-methylbutan-1-ol are produced at ≥1,000 tonnes/year in the EU for ester synthesis, this compound is likely niche due to its complex structure and lower commercial demand .

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